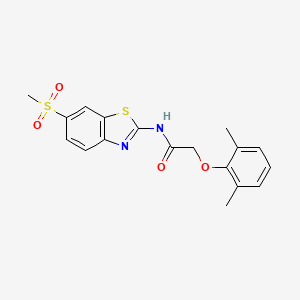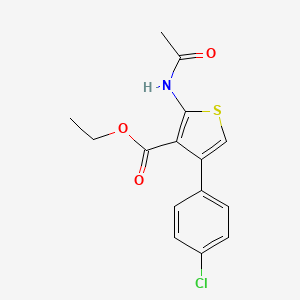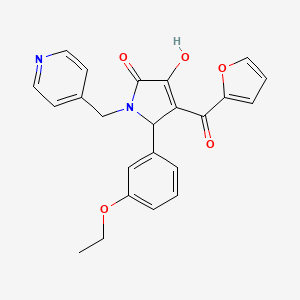![molecular formula C17H14N2O5S3 B12135399 N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12135399.png)
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]benzolsulfonamid ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung enthält einen Thiazolidinonring, eine Benzolsulfonamidgruppe und eine Methoxyphenylgruppe, die zu ihren vielfältigen chemischen Eigenschaften und Reaktivitäten beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]benzolsulfonamid beinhaltet typischerweise die Kondensation von 4-Hydroxy-3-methoxybenzaldehyd mit Thiazolidinonderivaten unter kontrollierten Bedingungen. Die Reaktion wird oft durch saure oder basische Katalysatoren katalysiert, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung großtechnische Batch- oder kontinuierliche Verfahren umfassen. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsparameter gewährleisten eine gleichbleibende Qualität und Skalierbarkeit. Reinigungsverfahren wie Umkristallisation, Chromatographie und Destillation werden eingesetzt, um das Endprodukt zu isolieren.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]benzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können den Thiazolidinonring in das entsprechende Thiazolidinderivat umwandeln.
Substitution: Elektrophiler und nukleophiler Austausch kann an den aromatischen Ringen und dem Thiazolidinon-Molekülteil auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile. Die Reaktionsbedingungen sind auf die spezifische Umwandlung zugeschnitten und beinhalten oft kontrollierte Temperaturen, Lösungsmittel und Katalysatoren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen neue funktionelle Gruppen an die aromatischen Ringe einführen können.
Wissenschaftliche Forschungsanwendungen
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]benzolsulfonamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, krebshemmender und entzündungshemmender Eigenschaften.
Medizin: Als Leitstruktur für die Medikamentenentwicklung erforscht, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme und Rezeptoren.
Industrie: Bei der Entwicklung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]benzolsulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an aktiven Zentren zu binden und die Aktivität dieser Zielstrukturen zu modulieren, wodurch verschiedene biochemische Pfade beeinflusst werden. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wirkmechanismus
The mechanism of action of N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Hydroxy-N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]-3-methoxybenzamid
- N-(4-Ethoxyphenyl)-4-{[(E)-(2-Hydroxy-3-methoxyphenyl)methyliden]amino}benzolsulfonamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]benzolsulfonamid durch seine spezifische Kombination von funktionellen Gruppen aus, die eine einzigartige chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen und mit verschiedenen biologischen Zielstrukturen zu interagieren, macht es zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C17H14N2O5S3 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14N2O5S3/c1-24-14-9-11(7-8-13(14)20)10-15-16(21)19(17(25)26-15)18-27(22,23)12-5-3-2-4-6-12/h2-10,18,20H,1H3/b15-10- |
InChI-Schlüssel |
YRRDDGHGEHWWEL-GDNBJRDFSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135345.png)
![3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12135351.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135353.png)
![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide](/img/structure/B12135358.png)

![4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12135381.png)
![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135383.png)


![N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12135388.png)
